molecular formula C18H23N7 B6439253 N-ethyl-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549055-33-4

N-ethyl-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-2-amine

Cat. No. B6439253
CAS RN: 2549055-33-4
M. Wt: 337.4 g/mol
InChI Key: FDLBNCSIIBQGGH-UHFFFAOYSA-N
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Description

“N-ethyl-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-2-amine” belongs to the class of organic compounds known as alpha amino acid amides . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

properties

IUPAC Name

N-ethyl-4-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-2-19-18-20-7-6-17(22-18)24-11-9-23(10-12-24)13-15-14-25-8-4-3-5-16(25)21-15/h3-8,14H,2,9-13H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLBNCSIIBQGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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